2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that features a morpholine ring, a chromenone core, and a chloro substituent
Mechanism of Action
Target of Action
The primary target of this compound is the γ-aminobutyric acid (GABA) ionotropic receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its targets, the GABA receptors, and enhances their function . This enhancement results in an increase in the inhibitory effect of GABA neurotransmission, leading to a decrease in neuronal excitability.
Biochemical Pathways
The compound’s action on GABA receptors affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the brain, and its enhancement can lead to anticonvulsant effects.
Result of Action
The enhancement of GABAergic neurotransmission by this compound leads to a decrease in neuronal excitability . This results in anticonvulsant activity , as evidenced by the compound’s ability to prevent convulsions in animal models .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the chromenone core, followed by the introduction of the morpholino and chloro substituents. Key steps may include:
Formation of the Chromenone Core: This can be achieved through cyclization reactions involving suitable precursors such as salicylaldehyde derivatives.
Introduction of the Morpholino Group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: This compound shares a similar chromenone core but features a naphthalene substituent instead of a morpholino group.
7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one: This compound has a similar morpholino group but lacks the chloro substituent and the tetrahydrobenzo ring.
Uniqueness
The presence of both the morpholino and chloro substituents in 2-chloro-3-(2-morpholino-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one gives it unique properties compared to its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-3-(2-morpholin-4-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c20-15-9-14-12-3-1-2-4-13(12)19(23)26-16(14)10-17(15)25-11-18(22)21-5-7-24-8-6-21/h9-10H,1-8,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVTYBAWMJQNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)N4CCOCC4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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